(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one
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Overview
Description
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzylidene group substituted with a difluoromethoxy moiety, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-mercaptothiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the benzylidene group can produce the corresponding benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, making this compound a promising candidate for further study.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-Methoxybenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-5-(4-Chlorobenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a chloro group instead of a difluoromethoxy group.
(E)-5-(4-Nitrobenzylidene)-2-mercaptothiazol-4(5H)-one: Similar structure but with a nitro group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one can significantly influence its chemical and biological properties compared to similar compounds. The electron-withdrawing nature of the difluoromethoxy group can affect the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
Biological Activity
(E)-5-(4-(Difluoromethoxy)benzylidene)-2-mercaptothiazol-4(5H)-one is a novel compound with significant potential in medicinal chemistry. Its unique structure, featuring a difluoromethoxy group and a mercaptothiazole moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₈F₂N₂OS
- Molecular Weight : 246.26 g/mol
- CAS Number : 97963-62-7
- Appearance : White powder
- Melting Point : 239 °C – 243 °C
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of key enzymatic activities.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation through the induction of apoptosis. It was observed that this compound disrupts the mitochondrial membrane potential and activates caspase pathways in various cancer cell lines.
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Case Studies :
- In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
- A dose-dependent inhibition of cell growth was noted, with IC50 values ranging from 15 to 25 µM across different cancer types.
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with chronic inflammation and cancer progression.
Enzymatic Inhibition
-
Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Preliminary results indicate that it competes effectively with substrates, demonstrating potential for treating hyperpigmentation disorders.
Compound IC50 (µM) Mechanism Kojic Acid 30 Competitive Inhibition This compound 20 Competitive Inhibition - α-Glucosidase Inhibition : This compound also shows promise as an α-glucosidase inhibitor, which could be beneficial in managing diabetes by slowing carbohydrate absorption.
Structure-Activity Relationship (SAR)
The presence of the difluoromethoxy group appears to enhance the biological activity of the thiazole ring system. Variations in substituents on the benzylidene moiety have been studied to optimize potency and selectivity against target enzymes.
Research Findings Summary
Recent research highlights include:
- Anticancer Studies : Significant inhibition of proliferation in multiple cancer cell lines.
- Antioxidant Studies : Effective reduction of reactive oxygen species (ROS).
- Enzyme Inhibition Studies : Potent inhibition of tyrosinase and α-glucosidase.
Properties
Molecular Formula |
C11H7F2NO2S2 |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17) |
InChI Key |
AYWRWQXDWXANHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.